TP-472N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

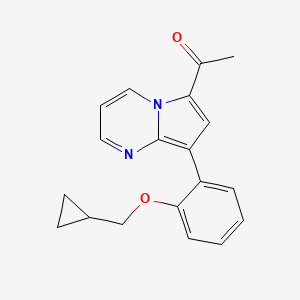

IUPAC Name |

1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13(22)17-11-16(19-20-9-4-10-21(17)19)15-5-2-3-6-18(15)23-12-14-7-8-14/h2-6,9-11,14H,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQWBZAMTQTECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=N2)C3=CC=CC=C3OCC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101143826 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2080306-24-5 | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-[8-[2-(cyclopropylmethoxy)phenyl]pyrrolo[1,2-a]pyrimidin-6-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101143826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Function of TP-472N in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of chemical biology and drug discovery, the use of selective chemical probes is essential for dissecting complex biological processes and validating novel drug targets. TP-472 is a potent and selective chemical probe that inhibits the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex. By inhibiting these proteins, TP-472 has been shown to block melanoma tumor growth by suppressing Extracellular Matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.

To ensure that the observed biological effects of a chemical probe are due to its interaction with the intended target and not a result of off-target activity or an effect of the chemical scaffold itself, a rigorously validated negative control is required. TP-472N is the designated negative control for TP-472. It is a close structural analog of TP-472 that is inactive against the BRD7 and BRD9 bromodomains. This guide provides an in-depth technical overview of the function of this compound, its use in research, and the interpretation of data generated using this critical control compound.

Core Function of this compound

The primary function of this compound in a research setting is to serve as a negative control in experiments involving TP-472. By running parallel experiments with this compound, researchers can distinguish the on-target effects of BRD7/9 inhibition from any potential off-target effects. An ideal negative control should be structurally similar to the active probe to have a comparable off-target profile, but it should not engage the primary target.

Data Presentation: Comparative Off-Target Profile

While this compound is designed to be inactive against BRD7 and BRD9, it is crucial to understand its broader pharmacological profile to properly interpret experimental results. The following table summarizes the comparative binding of TP-472 and this compound to a range of receptors, ion channels, and enzymes, as determined by a Eurofins CEREP Diversity Profile screen at a concentration of 10 µM. Results showing inhibition or stimulation of less than 50% are considered significant.

| Target Class | Specific Target | TP-472 (% Inhibition) | This compound (% Inhibition) |

| Receptors | Adenosine A1 | 14 | 35 |

| Adenosine A3 | Not Reported | 23 | |

| Benzodiazepine (central) | 47 | Not Reported | |

| Melatonin MT1 | Not Reported | 47 | |

| Ion Channels | Cl- channel (GABA-gated) | Not Reported | 20 |

| Enzymes | PDE2A1 (h) | 25 | Not Reported |

| PDE3A (h) | 48 | Not Reported | |

| PDE4D2 (h) | 28 | Not Reported |

Data sourced from the Structural Genomics Consortium.

This data indicates that both compounds have some off-target activities at 10 µM. The differential binding profiles underscore the importance of using this compound to ensure that an observed phenotype with TP-472 is not due to these off-target interactions.

Experimental Protocols

The proper use of this compound involves its inclusion in parallel with TP-472 and a vehicle control (e.g., DMSO) in all functional assays. The concentration of this compound should be identical to the concentration of TP-472 being tested.

Cell Viability and Proliferation Assays (e.g., MTT, Clonogenic Assays)

-

Objective: To demonstrate that the anti-proliferative effects of TP-472 are due to BRD7/9 inhibition.

-

Methodology:

-

Seed melanoma cells (e.g., A375, SKMEL-28) in 96-well plates at a density of 1 x 10³ cells per well.

-

Prepare serial dilutions of TP-472 and this compound in culture medium. A typical concentration range for TP-472 is from 0.1 to 20 µM.

-

Treat cells with TP-472, this compound, or a vehicle control (DMSO) at equivalent final concentrations.

-

Incubate for a specified period (e.g., 5 days for MTT assay, 2 weeks for clonogenic assay).

-

For MTT assays, add MTT reagent and measure absorbance to determine cell viability. For clonogenic assays, fix and stain the colonies to assess long-term survival.

-

-

Expected Outcome: TP-472 should show a dose-dependent decrease in cell viability, while this compound and the vehicle control should have no significant effect.

Gene Expression Analysis (e.g., mRNA sequencing)

-

Objective: To confirm that changes in gene expression, particularly the downregulation of ECM-related genes and upregulation of pro-apoptotic genes, are specific to TP-472 treatment.

-

Methodology:

-

Treat melanoma cells (e.g., A375) with TP-472 (e.g., 5 µM or 10 µM), an equivalent concentration of this compound, or a vehicle control for 24 hours.

-

Isolate total RNA from the treated cells.

-

Perform mRNA sequencing and subsequent bioinformatic analysis to identify differentially expressed genes.

-

-

Expected Outcome: The gene expression signature observed with TP-472 (downregulation of ECM genes, upregulation of apoptotic genes) should not be present in the this compound or vehicle-treated samples.

In Vivo Xenograft Studies

-

Objective: To validate that the tumor growth inhibition observed with TP-472 in animal models is an on-target effect.

-

Methodology:

-

Subcutaneously inject melanoma cells (e.g., A375-MA2) into the flanks of immunodeficient mice (e.g., NSG mice).

-

Once tumors are established, randomize mice into three treatment groups: Vehicle, TP-472, and this compound.

-

Administer the compounds (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor volume and body weight throughout the study.

-

-

Expected Outcome: The TP-472 treated group should exhibit significant tumor growth inhibition compared to the vehicle and this compound treated groups. The tumor growth in the this compound group should be comparable to the vehicle control group.

Mandatory Visualizations

Signaling Pathway

Caption: TP-472 inhibits the BRD7/9 pathway, while this compound does not.

Experimental Workflow

The Use of TP-472N as a Negative Control for BRD9 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 9 (BRD9) has emerged as a significant therapeutic target in various diseases, including cancer and inflammatory conditions. As a member of the SWI/SNF chromatin remodeling complex, BRD9 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. To elucidate the specific functions of BRD9 and validate it as a drug target, highly selective chemical probes are indispensable. TP-472 is a potent and selective inhibitor of BRD9 and the closely related BRD7. To confidently attribute the biological effects of TP-472 to its inhibition of BRD9, a structurally similar but biologically inactive negative control is essential. This technical guide details the use of TP-472N as a negative control for BRD9 inhibition, providing data, experimental protocols, and visualizations to support rigorous scientific inquiry.

Data Presentation

The following tables summarize the key quantitative data for the BRD9 inhibitor TP-472 and its negative control, this compound.

| Compound | Target | Binding Affinity (Kd) | Cellular Activity (EC50) | Selectivity |

| TP-472 | BRD9 | 33 nM (ITC)[1] | 320 nM (NanoBRET)[1] | >30-fold over other bromodomains (except BRD7)[1] |

| BRD7 | 340 nM (ITC)[1] | |||

| This compound | BRD9 | >20 µM[1] | Inactive | N/A |

Table 1: Potency and Selectivity of TP-472 and this compound. Isothermal Titration Calorimetry (ITC) and NanoBRET assays were used to determine the binding affinity and cellular potency, respectively.

| Compound | Off-Target Binding (@ 10 µM) |

| TP-472 | Adenosine A1 receptor (14%), Benzodiazepine receptor (47%), PDE2A1 (25%), PDE3A (48%), PDE4D2 (28%) |

| This compound | Adenosine A1 receptor (35%), Adenosine A3 receptor (23%), Melatonin receptor MT1 (47%), Cl- channel (GABA-gated) (20%) |

Table 2: Off-Target Profile of TP-472 and this compound. Data from the Eurofins CEREP Diversity Profile screen showing the percent inhibition of various receptors, ion channels, and enzymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

NanoBRET™ Target Engagement Assay for BRD9

This assay measures the engagement of an inhibitor with BRD9 in live cells.

Materials:

-

HEK293 cells

-

NanoLuc®-BRD9 fusion vector

-

HaloTag®-Histone H3.3 fusion vector

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

TP-472 and this compound

-

Opti-MEM™ I Reduced Serum Medium

-

Transfection reagent (e.g., FuGENE® HD)

-

White, opaque 96-well assay plates

Protocol:

-

Cell Seeding: Seed HEK293 cells in a 6-well plate and grow to ~70-80% confluency.

-

Transfection: Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-Histone H3.3 vectors using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

-

Cell Plating for Assay: Harvest the transfected cells and resuspend in Opti-MEM™. Plate the cells into a white, opaque 96-well plate.

-

Compound Treatment: Prepare serial dilutions of TP-472 and this compound. Add the compounds to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM. Incubate for 2 hours at 37°C in a CO₂ incubator.

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol. Add the substrate to all wells.

-

Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm).

-

Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the logarithm of the compound concentration and fit a dose-response curve to determine the EC₅₀ value.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell line of interest (e.g., a line where BRD9 is implicated in proliferation)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

TP-472 and this compound

-

Opaque-walled 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of TP-472 and this compound. Include a vehicle control. Incubate for a period relevant to the cell line's doubling time (e.g., 72 hours).

-

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.

-

Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental readings. Normalize the data to the vehicle-treated cells (as 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Visualizations

BRD9 Signaling Pathway

BRD9 is a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex. It is recruited to chromatin where it recognizes acetylated histones, leading to the modulation of gene expression involved in various cellular processes.

Caption: A simplified diagram of the BRD9 signaling pathway.

Experimental Workflow for Assessing BRD9 Inhibition

A typical workflow to investigate the effects of a BRD9 inhibitor using TP-472 and its negative control this compound.

Caption: Workflow for BRD9 inhibition studies.

Logical Relationship of TP-472 and this compound

This diagram illustrates the logical framework for using a probe and its negative control.

Caption: Logic of using TP-472 and this compound.

References

The Dichotomous Roles of BRD7 and BRD9 in Melanoma Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodomain-containing proteins BRD7 and BRD9, both components of SWI/SNF chromatin remodeling complexes, exhibit multifaceted and often contrasting roles in the progression of melanoma. This technical guide provides an in-depth exploration of their functions, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways in which they operate. Understanding the dual nature of these epigenetic readers—acting as both tumor suppressors and promoters in different contexts of melanoma—is critical for the development of targeted therapeutic strategies.

Introduction: The Complex Landscape of Epigenetic Regulation in Melanoma

Melanoma, the most aggressive form of skin cancer, is characterized by significant molecular heterogeneity. Beyond genetic mutations, epigenetic alterations play a pivotal role in its development and progression. BRD7 and BRD9, as subunits of the BAF (SWI/SNF) family of chromatin remodelers, are key players in regulating gene expression through their interaction with acetylated histones. Their functions in melanoma are not straightforward, presenting both challenges and opportunities for therapeutic intervention.

The Dual Function of BRD7 in Melanoma

BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex. Its role in melanoma is context-dependent, with evidence supporting both tumor-suppressive and pro-oncogenic functions.

BRD7 as a Tumor Suppressor

In several cancer types, BRD7 acts as a tumor suppressor, primarily through its interaction with the p53 tumor suppressor protein.[1][2] BRD7 is required for the efficient p53-mediated transcription of a subset of its target genes.[2] This interaction is crucial for inducing oncogene-induced senescence, a key barrier to tumorigenesis. In melanoma contexts where wild-type p53 is present, BRD7 can contribute to tumor suppression by positively regulating the p53 pathway.[3]

BRD7 as a Pro-Oncogenic Factor in Melanoma

Conversely, studies have shown that both BRD7 and BRD9 are significantly overexpressed at the mRNA level in melanoma patient tissues compared to normal skin.[4] Immunohistochemical analysis of melanoma tissues also indicates that BRD7 protein is expressed at a high level (>75%) in the majority of samples. High expression of BRD7 has been associated with a poor prognosis in melanoma patients. The dual BRD7/9 inhibitor, TP-472, has demonstrated potent anti-melanoma activity, suggesting that in many melanoma contexts, BRD7 contributes to tumor growth and survival.

The Enigmatic Role of BRD9 in Melanoma Progression

BRD9 is a specific subunit of the non-canonical BAF (ncBAF) complex. Similar to BRD7, its role in melanoma is dichotomous.

BRD9 as a Tumor Suppressor in Uveal Melanoma

In uveal melanoma, a rare form of melanoma affecting the eye, BRD9 functions as a potent tumor suppressor. A significant subset of uveal melanomas harbor mutations in the splicing factor SF3B1. These mutations lead to the mis-splicing of BRD9 pre-mRNA, resulting in the inclusion of a "poison exon" and subsequent degradation of the BRD9 mRNA. This repression of BRD9 disrupts the function of the ncBAF complex and promotes melanomagenesis.

BRD9 as a Pro-Oncogenic Driver in Cutaneous Melanoma

In contrast to its role in uveal melanoma, BRD9 is often overexpressed in cutaneous melanoma and its inhibition has therapeutic potential. Analysis of melanoma patient datasets reveals significant overexpression of BRD9 mRNA in tumor samples. The efficacy of the dual BRD7/9 inhibitor TP-472 in melanoma models further supports a pro-oncogenic role for BRD9 in this context. Altered BRD9 has been linked to increased cell proliferation, migration, and invasiveness in melanoma cell lines.

Quantitative Data on BRD7 and BRD9 in Melanoma

The following tables summarize key quantitative findings related to the expression and inhibition of BRD7 and BRD9 in melanoma.

Table 1: Expression of BRD7 and BRD9 in Melanoma Patient Samples

| Gene | Expression Change (mRNA) in Melanoma vs. Normal Skin | Protein Expression Level in Melanoma Tissue | Association with Prognosis | Reference(s) |

| BRD7 | Significantly overexpressed | >75% of samples show high expression | High expression correlates with poor prognosis | |

| BRD9 | Significantly overexpressed | >75% of samples show high expression | High expression correlates with poor prognosis |

Table 2: Effect of TP-472 (BRD7/9 Inhibitor) on Gene Expression in A375 Melanoma Cells

| Treatment | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Pathways | Reference(s) |

| 5 µM TP-472 (24h) | 342 | 288 | p53 signaling, PI3K-Akt signaling, Adhesion-related pathways | |

| 10 µM TP-472 (24h) | 756 (932 total) | 796 (1063 total) | Extracellular matrix organization, Apoptosis |

Table 3: IC50 Values of Selected Compounds in Melanoma Cell Lines

| Compound | Target(s) | Melanoma Cell Line | IC50 (µM) | Reference(s) |

| TP-472 | BRD7/9 | A375, SKMEL-28, M14, A2058 | Not explicitly stated, but effective at 5-10 µM | |

| Compound 11 | Not specified | SKMEL-28 | 4.9 | |

| Compound 11 | Not specified | A375 | 6.7 | |

| Compound 13 | Not specified | SKMEL-28 | 13.8 | |

| Compound 13 | Not specified | A375 | 17.1 | |

| PLX4720 | BRAF | EGFRHIGH/ERBB3LOW-Invasive cells | > 10 |

Signaling Pathways and Molecular Mechanisms

The intricate roles of BRD7 and BRD9 in melanoma are orchestrated through their involvement in key signaling pathways.

BRD7 and the p53 Pathway

BRD7 can act as a transcriptional co-factor for p53, enhancing its tumor-suppressive functions. This is particularly relevant in melanomas with wild-type p53.

BRD9, ncBAF, and Transcriptional Regulation

BRD9 is a core component of the ncBAF chromatin remodeling complex, which plays a role in regulating gene expression.

SF3B1 Mutation and BRD9 Repression in Uveal Melanoma

Mutations in the splicing factor SF3B1 lead to the aberrant splicing of BRD9 pre-mRNA, causing its degradation and promoting tumorigenesis in uveal melanoma.

Therapeutic Intervention with TP-472

The dual BRD7/9 inhibitor TP-472 has shown efficacy in melanoma models by downregulating pro-oncogenic extracellular matrix (ECM) signaling and inducing apoptosis.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying BRD7 and BRD9 in melanoma.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Methodology:

-

Cell Seeding: Plate melanoma cells (e.g., A375, SK-MEL-28) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., TP-472) or transfect with siRNA targeting BRD7 or BRD9.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Fix the cells with a fixing/denaturing solution to preserve cell morphology and denature the DNA to expose the incorporated BrdU.

-

Immunostaining: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody.

-

Detection: For HRP-conjugated antibodies, add a substrate like TMB and measure the absorbance. For fluorescently-labeled antibodies, visualize and quantify the signal using a fluorescence microscope or plate reader.

Cell Invasion Assay (Boyden Chamber)

This assay assesses the invasive potential of melanoma cells through a basement membrane matrix.

Methodology:

-

Coating: Coat the upper surface of a Transwell insert with a thin layer of Matrigel, a basement membrane extract.

-

Cell Seeding: Seed melanoma cells in serum-free medium in the upper chamber of the Transwell.

-

Chemoattractant: Add medium containing a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.

-

Incubation: Incubate the plate for 24-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores of the membrane.

-

Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Staining and Quantification: Fix and stain the invading cells on the lower surface of the membrane with a stain like crystal violet. Count the number of stained cells in several microscopic fields to quantify invasion.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the genomic regions where a protein of interest, such as BRD7 or BRD9, is bound.

Methodology:

-

Cross-linking: Treat melanoma cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-BRD7 or anti-BRD9). Use protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions, for example, between BRD9 and other components of the ncBAF complex.

Methodology:

-

Cell Lysis: Lyse melanoma cells in a non-denaturing buffer to maintain protein-protein interactions.

-

Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.g., BRD9).

-

Complex Pull-down: Use protein A/G beads to capture the antibody-bait protein complex, along with any interacting "prey" proteins.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the prey protein by Western blotting using an antibody specific to it.

Conclusion and Future Directions

The roles of BRD7 and BRD9 in melanoma progression are complex and context-dependent. While their overexpression is often associated with a poor prognosis in cutaneous melanoma, BRD9 can act as a tumor suppressor in uveal melanoma. This dichotomy underscores the importance of understanding the specific molecular context when considering these proteins as therapeutic targets. The development of selective inhibitors for BRD7 and BRD9, as well as dual inhibitors like TP-472, holds promise for melanoma therapy. Future research should focus on elucidating the precise mechanisms that govern the switch between tumor-suppressive and pro-oncogenic functions of these proteins in different melanoma subtypes. Furthermore, exploring the potential of combining BRD7/9 inhibitors with other targeted therapies or immunotherapies may lead to more effective treatment strategies for this aggressive cancer.

References

- 1. BRD7: a novel tumor suppressor gene in different cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BRD7 is a candidate tumour suppressor gene required for p53 function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRD7 inhibits tumor progression by positively regulating the p53 pathway in hepatocellular carcinoma [jcancer.org]

- 4. mdpi.com [mdpi.com]

TP-472N chemical structure and properties

Absence of Publicly Available Data for TP-472N

Following a comprehensive search for the chemical compound designated as this compound, no specific information regarding its chemical structure, properties, or associated experimental data could be located in publicly accessible scientific databases and literature. This suggests that "this compound" may be an internal research code, a compound that has not been disclosed in public forums, or an incorrect identifier.

Without foundational information on the molecule, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.

To enable the generation of the requested content, please provide an alternative identifier for this compound, such as:

-

IUPAC Name: The systematic name that describes the chemical structure.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES String: A line notation for describing the structure of chemical species.

-

Reference to a scientific publication or patent: Any document that describes the synthesis, characterization, or biological activity of this compound.

Upon receiving a valid identifier, a thorough guide conforming to the specified requirements for data presentation, experimental protocols, and visualizations will be compiled.

An In-Depth Technical Guide to the BRD9/7 Inhibitor TP-472 and its Negative Control TP-472N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective BRD9/7 inhibitor, TP-472, and its structurally similar but inactive control, TP-472N. This document consolidates available catalog information, key experimental data, and detailed methodologies to support researchers in the fields of epigenetics, oncology, and drug discovery.

Supplier and Catalog Information

TP-472 and its negative control, this compound, are available from several commercial suppliers, facilitating their use in a variety of research applications.

| Supplier | Product Name | Catalog Number |

| Tocris Bioscience | TP 472 | 6000 |

| TP 472N | 5999 | |

| Cayman Chemical | TP-472 | Not specified |

| Sigma-Aldrich | TP-472 | Not specified |

| This compound | Not specified |

Physicochemical and Biological Properties

A summary of the key properties of TP-472 and this compound is presented below. This data is crucial for experimental design, including the preparation of stock solutions and determination of appropriate in vitro and in vivo concentrations.

| Property | TP-472 | This compound |

| Chemical Name | 3-(6-Acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methylbenzamide | 1-(8-(2-(Cyclopropylmethoxy)phenyl)pyrrolo[1,2-a]pyrimidin-6-yl)ethanone |

| Molecular Formula | C₂₀H₁₉N₃O₂ | C₁₉H₁₈N₂O₂ |

| Molecular Weight | 333.38 g/mol | 306.36 g/mol |

| Purity | ≥98% (HPLC) | ≥98% (HPLC) |

| CAS Number | 2079895-62-6 | 2080306-24-5 |

| Storage | Store at -20°C | Store at -20°C |

| Solubility | DMSO: 16.67 mg/mL (50 mM) | DMSO: 30.64 mg/mL (100 mM) |

| Ethanol: 6.13 mg/mL (20 mM) | ||

| Biological Activity | Potent BRD9/7 inhibitor | Negative control for TP-472 |

| Binding Affinity (Kd) | BRD9: 33 nM | Inactive against most bromodomains (>20 μM against BRD9) |

| BRD7: 340 nM | ||

| Cellular Potency (EC₅₀) | 320 nM (NanoBRET assay) | Not applicable |

| Selectivity | >30-fold selectivity for BRD9 over other bromodomains (except BRD7) | Not applicable |

Mechanism of Action and Signaling Pathways

TP-472 is a potent inhibitor of the bromodomains of BRD9 and, to a lesser extent, BRD7. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. By binding to the acetyl-lysine binding pocket of the BRD9 bromodomain, TP-472 displaces it from chromatin, leading to altered transcription of target genes.

Downregulation of Extracellular Matrix (ECM) and Oncogenic Signaling

In melanoma models, TP-472 has been shown to downregulate the expression of genes encoding various extracellular matrix (ECM) proteins, such as integrins, collagens, and fibronectins. This disruption of the ECM is a key mechanism by which TP-472 inhibits cancer cell growth and proliferation.

The Genesis and Preclinical Advancement of TP-472: A BRD9/7 Bromodomain Inhibitor

TP-472 is a potent and selective chemical probe targeting the bromodomains of BRD9 and BRD7, proteins integral to the regulation of gene transcription. Originating from the Structural Genomics Consortium (SGC), this small molecule inhibitor has emerged as a valuable tool for interrogating the biological functions of these epigenetic readers and has demonstrated therapeutic potential in preclinical cancer models. This in-depth guide elucidates the discovery, development, and mechanism of action of TP-472, presenting key data and experimental methodologies for researchers in drug development.

Discovery and Development

The discovery of TP-472 is rooted in a chemical genetics screen utilizing a library of epigenetic inhibitors from the Structural Genomics Consortium. This unbiased screening approach aimed to identify compounds with significant activity against cancer cell proliferation. TP-472 emerged from this screen as a potent inhibitor of melanoma cell growth[1][2].

Mechanism of Action

TP-472 functions as a competitive inhibitor of the bromodomains of BRD9 and BRD7. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the recruitment of chromatin-remodeling complexes to specific genomic loci, thereby regulating gene expression.

By occupying the acetyl-lysine binding pocket of BRD9 and BRD7, TP-472 prevents their interaction with acetylated histones, leading to the disruption of their gene-regulating functions. In cancer, this inhibition has been shown to downregulate oncogenic signaling pathways and induce apoptosis. For instance, in melanoma, TP-472 treatment leads to a reduction in extracellular matrix (ECM)-mediated oncogenic signaling[1][2]. In uterine leiomyosarcoma, inhibition of BRD9 by TP-472 has been shown to induce cell cycle arrest and apoptosis.

The following diagram illustrates the proposed signaling pathway affected by TP-472 in melanoma:

Caption: Proposed mechanism of action of TP-472 in melanoma cells.

Quantitative Preclinical Data

The following tables summarize the key quantitative data for TP-472 from preclinical studies.

Table 1: In Vitro Binding Affinity and Cellular Activity

| Target | Assay Type | Value | Reference |

| BRD9 | Dissociation Constant (Kd) | 33 nM | |

| BRD7 | Dissociation Constant (Kd) | 340 nM | |

| BRD9 | NanoBRET™ Target Engagement (IC50) | ~320 nM |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

| A375 | Melanoma | Soft Agar Assay | Significant inhibition at various concentrations | |

| SK-UT-1 | Uterine Leiomyosarcoma | Trypan Blue Exclusion | Dose-dependent inhibition (1-25 µM) | |

| MES-SA | Uterine Leiomyosarcoma | Trypan Blue Exclusion | Dose-dependent inhibition (1-25 µM) |

Table 3: In Vivo Efficacy in a Melanoma Xenograft Model

| Model | Treatment | Outcome | Reference |

| A375-MA2 cells in NSG mice | TP-472 | Significant inhibition of subcutaneous tumor growth |

Detailed Experimental Protocols

NanoBRET™ Target Engagement Assay

This protocol is a general guideline for assessing the intracellular binding of TP-472 to BRD9.

Workflow Diagram:

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a vector encoding for a NanoLuc®-BRD9 fusion protein.

-

Cell Plating: Transfected cells are seeded into 96-well white-walled, flat-bottom plates at an appropriate density.

-

Compound and Tracer Addition: A fluorescently labeled tracer that binds to BRD9 is added to the cells. Subsequently, serial dilutions of TP-472 are added to the wells.

-

Incubation: The plate is incubated for a period to allow for compound entry and target engagement.

-

Detection: A NanoBRET™ Nano-Glo® Substrate is added, and the plate is read on a luminometer capable of measuring filtered luminescence to separately quantify donor and acceptor signals.

-

Data Analysis: The BRET ratio is calculated by dividing the acceptor signal by the donor signal. The IC50 value is determined by plotting the BRET ratio against the concentration of TP-472.

Melanoma Xenograft Mouse Model

This protocol outlines the in vivo evaluation of TP-472's anti-tumor efficacy.

Workflow Diagram:

Caption: Workflow for the melanoma xenograft mouse model.

Methodology:

-

Cell Culture: A375-MA2 human melanoma cells are cultured in appropriate media.

-

Animal Model: Immunocompromised mice (e.g., NSG) are used to prevent rejection of human tumor cells.

-

Tumor Cell Implantation: A suspension of A375-MA2 cells is injected subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: TP-472, formulated in a suitable vehicle, is administered to the treatment group (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

-

Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The percentage of tumor growth inhibition is calculated to determine the efficacy of TP-472.

Cell Proliferation Assay (Trypan Blue Exclusion)

This protocol describes a method to assess the effect of TP-472 on the proliferation of uterine leiomyosarcoma cells.

Methodology:

-

Cell Seeding: SK-UT-1 or MES-SA cells are seeded in multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with increasing concentrations of TP-472 (e.g., 1-25 µM) or vehicle control.

-

Incubation: Cells are incubated for a defined period (e.g., 48 hours).

-

Cell Harvesting: Cells are detached from the plate using trypsin.

-

Staining and Counting: A sample of the cell suspension is mixed with trypan blue dye. Viable cells, which exclude the dye, and non-viable cells, which stain blue, are counted using a hemocytometer or an automated cell counter.

-

Data Analysis: The number of viable cells in treated wells is compared to the vehicle control to determine the dose-dependent inhibitory effect of TP-472 on cell proliferation.

Conclusion and Future Directions

TP-472 has been instrumental as a chemical probe for elucidating the roles of BRD9 and BRD7 in cancer biology. Its demonstrated preclinical efficacy, particularly in melanoma, highlights the therapeutic potential of targeting these bromodomains. To date, there is no public information indicating that TP-472 has entered clinical trials. Future research will likely focus on further optimizing the pharmacological properties of TP-472 or related compounds for potential clinical development, as well as continuing to use it as a tool to uncover the complex biology regulated by BRD9 and BRD7.

References

- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Investigating the Role of the SWI/SNF Complex with TP-472: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Switch/Sucrose Non-Fermentable (SWI/SNF) complex, a critical ATP-dependent chromatin remodeler, plays a pivotal role in regulating gene expression by altering nucleosome structure.[1][2] Dysregulation of this complex is implicated in over 20% of human cancers, making its subunits attractive therapeutic targets.[1] This guide focuses on TP-472, a potent and selective small molecule inhibitor of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7), key components of the non-canonical BAF (ncBAF) and polybromo-associated BAF (PBAF) complexes, respectively.[3] TP-472 has emerged as a valuable tool for investigating the function of these SWI/SNF subcomplexes and as a potential therapeutic agent, particularly in cancers with specific genetic backgrounds such as melanoma and SMARCB1-deficient tumors.

This technical guide provides a comprehensive overview of TP-472, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

TP-472: A Selective BRD9/7 Inhibitor

TP-472 is a cell-permeable small molecule that targets the bromodomains of BRD9 and its close homolog BRD7. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting chromatin-modifying complexes to specific genomic loci. By inhibiting the bromodomains of BRD9 and BRD7, TP-472 disrupts the recruitment and function of the ncBAF and PBAF complexes, leading to downstream changes in gene expression.

Chemical Properties of TP-472

| Property | Value |

| Formal Name | 3-(6-acetylpyrrolo[1,2-a]pyrimidin-8-yl)-N-cyclopropyl-4-methyl-benzamide |

| CAS Number | 2079895-62-6 |

| Molecular Formula | C₂₀H₁₉N₃O₂ |

| Formula Weight | 333.4 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

Quantitative Data: Binding Affinity and Selectivity

TP-472 exhibits high affinity for the bromodomain of BRD9 and maintains selectivity over other bromodomains, with the exception of the highly homologous BRD7.

| Target | Kd (nM) | Assay |

| BRD9 | 33 | Isothermal Titration Calorimetry (ITC) |

| BRD7 | 340 | Isothermal Titration Calorimetry (ITC) |

TP-472 demonstrates over 30-fold selectivity for BRD9 over other bromodomain family members.

Mechanism of Action and Cellular Effects

TP-472's inhibition of BRD9 and BRD7 disrupts the function of the ncBAF and PBAF SWI/SNF subcomplexes, leading to significant changes in gene expression and cellular processes. In melanoma, TP-472 has been shown to suppress tumor growth by downregulating oncogenic signaling pathways and inducing apoptosis.

Downregulation of Extracellular Matrix (ECM)-Mediated Oncogenic Signaling

Transcriptome analysis of melanoma cells treated with TP-472 revealed a significant downregulation of genes encoding various extracellular matrix (ECM) proteins, including integrins, collagens, and fibronectins. The ECM plays a crucial role in tumor progression by providing structural support and activating signaling pathways that promote cell growth, migration, and invasion. TP-472's impact on ECM-related gene expression suggests a mechanism for its anti-metastatic potential. Specifically, TP-472 treatment has been shown to affect the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM and facilitate cancer cell invasion.

Induction of Apoptosis

TP-472 treatment upregulates the expression of several pro-apoptotic genes in melanoma cells. This is associated with the activation of apoptotic pathways, although the precise mechanism, including the involvement of specific caspases, is still under investigation. Studies have shown that TP-472 can induce cleavage of PARP, a hallmark of apoptosis.

Interaction with the p53 Signaling Pathway

The SWI/SNF complex is known to interact with the tumor suppressor protein p53 and is necessary for the activation of p53-mediated transcription. Components of the SWI/SNF complex, including BRG1 and SNF5, are recruited to p53-dependent promoters in vivo. By modulating the activity of SWI/SNF subcomplexes, TP-472 may indirectly influence p53 signaling and its downstream effects on cell cycle arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of TP-472 and its interaction with the SWI/SNF complex.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of TP-472 on the proliferation of cancer cells.

Materials:

-

Melanoma cell lines (e.g., A375, SK-MEL-28)

-

TP-472 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Protocol:

-

Seed melanoma cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of TP-472 in culture medium. The final concentrations may range from 0.1 µM to 50 µM. Include a vehicle control (DMSO).

-

Remove the medium from the wells and add 100 µL of the TP-472 dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Co-Immunoprecipitation (Co-IP)

Objective: To investigate the protein-protein interactions within the SWI/SNF complex and how they are affected by TP-472.

Materials:

-

Cancer cell line of interest

-

TP-472

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against SWI/SNF subunits (e.g., BRG1, BRM, BAF155, BRD9, BRD7) and control IgG

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture cells to 80-90% confluency and treat with TP-472 or vehicle (DMSO) for the desired time (e.g., 24 hours).

-

Harvest and lyse the cells in lysis buffer on ice.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the proteins of interest.

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the genomic occupancy of SWI/SNF subunits and how it is altered by TP-472 treatment.

Materials:

-

Cancer cell line

-

TP-472

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

ChIP-grade antibodies against SWI/SNF subunits and control IgG

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for ChIP-seq

Protocol:

-

Treat cells with TP-472 or vehicle.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells.

-

Shear the chromatin by sonication to an average fragment size of 200-500 bp.

-

Perform immunoprecipitation as described in the Co-IP protocol, using antibodies against specific SWI/SNF subunits.

-

Reverse the cross-links by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Analyze the DNA by qPCR using primers for specific gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

mRNA Sequencing (RNA-seq)

Objective: To perform a global analysis of gene expression changes induced by TP-472.

Materials:

-

Cancer cell line

-

TP-472

-

RNA extraction kit

-

DNase I

-

RNA quality assessment tools (e.g., Bioanalyzer)

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Protocol:

-

Treat cells with TP-472 or vehicle. In studies with melanoma cell lines like A375, concentrations of 5 µM or 10 µM TP-472 for 24 hours have been used.

-

Extract total RNA from the cells using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA.

-

Prepare sequencing libraries from the RNA samples. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequence the libraries on a next-generation sequencing platform.

-

Analyze the sequencing data to identify differentially expressed genes between TP-472-treated and control samples. This involves read alignment, quantification of gene expression, and statistical analysis.

Visualizing the Impact of TP-472: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Mechanism of action of TP-472.

Caption: Co-Immunoprecipitation workflow.

Caption: Apoptosis signaling induced by TP-472.

Conclusion

TP-472 is a powerful chemical probe for elucidating the roles of the BRD9- and BRD7-containing SWI/SNF complexes in health and disease. Its demonstrated efficacy in preclinical models of melanoma highlights its potential as a therapeutic agent. This guide provides a foundational resource for researchers and drug development professionals interested in utilizing TP-472 to investigate the intricate functions of the SWI/SNF complex and to explore novel therapeutic strategies targeting epigenetic regulators in cancer. Further research is warranted to fully delineate the molecular mechanisms underlying TP-472's effects and to evaluate its clinical potential.

References

Unveiling Chromatin Dynamics: A Technical Guide to Utilizing TP-472 and its Negative Control, TP-472N, in Chromatin Remodeling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth framework for utilizing the potent and selective BRD9/7 inhibitor, TP-472, and its crucial negative control, TP-472N, to investigate chromatin remodeling pathways. Bromodomain-containing proteins 9 (BRD9) and 7 (BRD7) are integral components of distinct SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes, which play a pivotal role in regulating gene expression by altering nucleosome structure. Dysregulation of these complexes is implicated in various diseases, including cancer. This document outlines the mechanism of action of TP-472, the indispensable role of this compound in validating experimental specificity, detailed protocols for key assays, and data interpretation strategies. By leveraging this chemical probe pair, researchers can effectively dissect the functional roles of BRD7 and BRD9 in cellular processes and explore their therapeutic potential.

Introduction: The Role of BRD7 and BRD9 in Chromatin Remodeling

The mammalian SWI/SNF family of ATP-dependent chromatin remodeling complexes are multi-subunit machines that modulate the accessibility of DNA to transcription factors and other regulatory proteins. These complexes are essential for a wide range of cellular processes, including transcription, DNA repair, and replication.[1] There are three main types of SWI/SNF complexes in somatic cells: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical BAF (ncBAF) complexes.[2]

BRD7 and BRD9 are mutually exclusive, bromodomain-containing subunits that help define the PBAF and ncBAF complexes, respectively.[2] Their bromodomains function as "readers" of epigenetic marks, specifically binding to acetylated lysine residues on histone tails.[3][4] This interaction is crucial for targeting the SWI/SNF complexes to specific genomic loci, thereby influencing the expression of target genes.

-

BRD9: A key component of the ncBAF complex. Its inhibition or degradation has been shown to be synthetically lethal in cancers with certain genetic backgrounds, such as those with SMARCB1 mutations.

-

BRD7: An integral subunit of the PBAF complex. It has been proposed to function as a tumor suppressor in some contexts.

Given their distinct roles and associations with different protein complexes, the ability to selectively probe the functions of BRD7 and BRD9 is of high scientific interest.

TP-472 and this compound: A Chemical Probe Pair for Functional Investigation

TP-472 is a potent small molecule inhibitor that targets the bromodomains of both BRD9 and BRD7. By occupying the acetyl-lysine binding pocket, TP-472 prevents the recruitment of ncBAF and PBAF complexes to chromatin, leading to downstream changes in gene expression.

This compound is a structurally similar analogue of TP-472 that is inactive against BRD7 and BRD9. It serves as an essential negative control to ensure that the observed biological effects of TP-472 are due to the specific inhibition of BRD7/9 and not from off-target effects or the chemical scaffold itself. All experiments conducted with TP-472 should include a parallel treatment with an equivalent concentration of this compound.

Mechanism of Action Pathway

The following diagram illustrates the mechanism by which TP-472 inhibits BRD7/9 function, leading to altered gene expression.

Caption: Mechanism of TP-472 action on BRD7/9 and downstream cellular effects.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of TP-472 on melanoma cell lines.

Table 1: Effect of TP-472 on Melanoma Cell Viability

| Cell Line | Assay Type | TP-472 Concentration | Result |

| M14 | MTT (5 days) | 0.1 - 10 µM | Dose-dependent inhibition of cell survival |

| SKMEL-28 | MTT (5 days) | 0.1 - 10 µM | Dose-dependent inhibition of cell survival |

| A375 | mRNA-seq | 5 µM, 10 µM | Significant differential gene expression |

| A375 | Apoptosis Assay | 10 µM | Increased Annexin V staining |

Table 2: Summary of Gene Expression Changes in A375 Cells Treated with TP-472 (24h)

| Gene Category | Treatment | Representative Genes | Direction of Change |

| Extracellular Matrix (ECM) | 5 µM, 10 µM TP-472 | Integrins, Collagens, Fibronectins | Downregulated |

| Pro-Apoptotic Genes | 5 µM, 10 µM TP-472 | Genes in p53 pathway, Apoptosis | Upregulated |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of TP-472/TP-472N on cellular function.

General Experimental Workflow

The diagram below outlines a typical workflow for studying the effects of TP-472 and this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The role of SWI/SNF chromatin remodelers in the repair of DNA double strand breaks and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Functional Interplay between the BRD7 and BRD9 Homologues in mSWI/SNF Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

TP-472N: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-472N is the inactive, negative control compound for TP-472, a potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9.[1] TP-472 has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in melanoma.[2][3] As a crucial experimental control, this compound allows researchers to distinguish the specific effects of BRD7/9 inhibition by TP-472 from any off-target or non-specific cellular responses. This document provides detailed protocols for utilizing this compound in common cell-based assays to ensure rigorous and reliable data generation.

Mechanism of Action of the Active Compound, TP-472

TP-472 functions by targeting the bromodomains of BRD7 and BRD9, which are components of the SWI/SNF chromatin remodeling complex.[1] By inhibiting these proteins, TP-472 disrupts the expression of genes critical for cancer cell growth and survival. In melanoma, TP-472 treatment has been shown to downregulate genes involved in the extracellular matrix (ECM), which are crucial for oncogenic signaling, and upregulate pro-apoptotic genes.[2] This dual mechanism leads to the suppression of tumor growth and induction of programmed cell death.

Signaling Pathway Affected by TP-472

The inhibitory action of TP-472 on BRD7/9 disrupts the normal function of the SWI/SNF chromatin remodeling complex, leading to downstream effects on gene transcription. This ultimately results in the suppression of pro-oncogenic signaling pathways and the activation of apoptotic pathways.

Quantitative Data Summary

The following table summarizes the reported effects of the active compound TP-472 in various melanoma cell lines. This compound, as a negative control, is expected to show no significant activity at comparable concentrations.

| Cell Line | Assay Type | Parameter | TP-472 Result | Reference Compound |

| A375 | Proliferation | IC50 | 6.7 µM | Compound 11 |

| SKMEL-28 | Proliferation | IC50 | 4.9 µM | Compound 11 |

| A375 | Apoptosis | % Apoptosis | Increased with 10 µM treatment for 48h | Vehicle Control |

| A375 | Colony Formation | Colony Size | Reduced in a dose-dependent manner | Vehicle Control |

| A375 | Soft Agar Assay | Colony Number | Reduced in a dose-dependent manner | Vehicle Control |

Experimental Protocols

The following are detailed protocols for common cell-based assays where this compound should be used as a negative control alongside its active counterpart, TP-472.

General Experimental Workflow

The general workflow for assessing the effect of TP-472 and its negative control this compound in a cell-based assay involves several key steps from cell culture to data analysis.

Cell Proliferation/Viability Assay (MTT/CCK-8)

This protocol is designed to assess the effect of TP-472 and this compound on the proliferation and viability of melanoma cells.

Materials:

-

Melanoma cell lines (e.g., A375, SKMEL-28)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

TP-472 and this compound (dissolved in DMSO)

-

96-well plates

-

MTT or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of TP-472 and this compound in complete culture medium. A final DMSO concentration should be kept below 0.1%.

-

Treat the cells with varying concentrations of TP-472, this compound, and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of MTT (5 mg/ml) or CCK-8 solution to each well and incubate for 2-4 hours.

-

If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by TP-472, with this compound serving as the negative control.

Materials:

-

Melanoma cell lines (e.g., A375)

-

6-well plates

-

TP-472 and this compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells (1 x 10⁶ cells/well) in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentrations of TP-472, this compound, or vehicle control for 48 hours.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells twice with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

Clonogenic Survival Assay

This long-term assay assesses the ability of single cells to form colonies, indicating their reproductive viability after treatment.

Materials:

-

Melanoma cell lines (e.g., A375)

-

6-well plates

-

TP-472 and this compound

-

Crystal violet staining solution

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with different concentrations of TP-472, this compound, or vehicle control for 24 hours.

-

Remove the treatment medium and replace it with fresh complete medium.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

-

Count the number of colonies (typically containing >50 cells) in each well.

Anchorage-Independent Growth (Soft Agar) Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of transformation and tumorigenicity.

Materials:

-

Melanoma cell lines (e.g., A375)

-

6-well plates

-

Agarose (low melting point)

-

Complete culture medium

-

TP-472 and this compound

Procedure:

-

Prepare a base layer of 0.6% agarose in complete medium in each well of a 6-well plate and allow it to solidify.

-

Harvest cells and resuspend them in a top layer of 0.3% agarose in complete medium containing the appropriate concentrations of TP-472, this compound, or vehicle control.

-

Carefully layer the cell-agar mixture on top of the base layer.

-

Incubate the plates for 2-3 weeks, feeding the cells with a small amount of complete medium every 2-3 days.

-

Stain the colonies with a solution like crystal violet and count them under a microscope.

Conclusion

This compound is an indispensable tool for researchers studying the effects of the BRD7/9 inhibitor, TP-472. By consistently including this compound as a negative control in cell-based assays, scientists can confidently attribute the observed biological effects to the specific inhibition of BRD7 and BRD9, thereby ensuring the validity and reproducibility of their findings. The protocols provided herein offer a comprehensive guide for the effective use of this compound in key cancer biology assays.

References

- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for TP-472N in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-472N is the negative control compound for TP-472, a potent and selective inhibitor of the bromodomains of BRD7 and BRD9. In epigenetic research, utilizing a negative control is crucial to ensure that the observed cellular effects are due to the specific inhibition of the target and not off-target effects or the compound's chemical scaffold. TP-472 has demonstrated significant anti-tumor activity in melanoma models by suppressing extracellular matrix (ECM)-mediated oncogenic signaling and inducing apoptosis.[1][2] These application notes provide detailed protocols for using this compound alongside TP-472 in various in vitro experiments to validate the on-target effects of TP-472.

Data Presentation

Table 1: Recommended Concentrations of TP-472 for In Vitro Assays in Melanoma Cell Lines

The following table summarizes the effective concentrations of TP-472 observed in studies with melanoma cell lines. It is recommended to use equivalent concentrations of this compound as a negative control.

| Cell Line | Assay Type | TP-472 Concentration | Incubation Time | Outcome | Reference |

| M14, SKMEL-28, A375, A2058 | Clonogenic Assay | 5 µM and 10 µM | 2 weeks | Inhibition of long-term survival | [1] |

| A375 | Soft Agar Assay | Various concentrations | 3-4 weeks | Dose-dependent inhibition of anchorage-independent growth | [1] |

| A375 | Apoptosis Assay | 10 µM | 48 hours | Induction of apoptosis | [1] |

| A375 | Western Blot | 10 µM | 24 hours | Downregulation of ECM proteins | |

| A375 | RNA Sequencing | 5 µM and 10 µM | 24 hours | Downregulation of ECM genes, upregulation of pro-apoptotic genes |

Signaling Pathway

The BRD7/9 inhibitor TP-472 exerts its anti-tumor effects by modulating gene expression, leading to the suppression of oncogenic signaling and the induction of apoptosis. The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vitro experiments. It is essential to include this compound as a negative control in parallel with TP-472 and a vehicle control (e.g., DMSO) in all experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of TP-472 on cell viability.

Materials:

-

Cells of interest

-

Complete culture medium

-

96-well plates

-

TP-472 and this compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of TP-472 and this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of the solubilizing agent to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Clonogenic Assay

This assay assesses the long-term effect of TP-472 on the ability of single cells to form colonies.

Materials:

-

Cells of interest

-

Complete culture medium

-

6-well plates

-

TP-472 and this compound

-

Vehicle control

-

Fixing solution (e.g., 10% methanol, 10% acetic acid)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentrations of TP-472, this compound, or vehicle.

-

Incubate the plates for 10-14 days, replacing the medium with freshly prepared drug-containing medium every 3-4 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with the fixing solution for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Soft Agar Assay

This assay measures anchorage-independent growth, a hallmark of cancer cells.

Materials:

-

Cells of interest

-

Complete culture medium

-

6-well plates

-

TP-472 and this compound

-

Vehicle control

-

Agarose (low melting point)

-

2X complete culture medium

Procedure:

-

Prepare a base layer of 0.6% agarose in complete culture medium in each well of a 6-well plate and allow it to solidify.

-

Trypsinize and count the cells. Resuspend the cells in complete culture medium.

-

Prepare the top layer by mixing the cell suspension with 0.3% low melting point agarose in 2X complete culture medium containing the desired concentrations of TP-472, this compound, or vehicle.

-

Carefully layer the cell-agarose mixture on top of the base layer.

-

Incubate the plates for 2-4 weeks, adding fresh medium with the respective treatments to the top of the agar every 3-4 days to prevent drying.

-

Stain the colonies with a solution of p-iodonitrotetrazolium violet (INT) or crystal violet.

-

Count the number of colonies under a microscope.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying externalized phosphatidylserine (Annexin V) and compromised cell membranes (Propidium Iodide - PI).

Materials:

-

Cells of interest

-

6-well plates

-

TP-472 and this compound

-

Vehicle control

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with TP-472, this compound, or vehicle for the desired time (e.g., 48 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blotting

This protocol is for detecting changes in protein expression levels, such as ECM proteins, upon treatment with TP-472.

Materials:

-

Treated cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against target ECM proteins and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with TP-472, this compound, or vehicle for the specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities relative to the loading control.

References

- 1. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The BRD9/7 Inhibitor TP-472 Blocks Melanoma Tumor Growth by Suppressing ECM-Mediated Oncogenic Signaling and Inducing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Clonogenic Survival Assay with TP-472 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic survival assay is a pivotal in vitro method used to determine the long-term proliferative potential of a single cell after exposure to cytotoxic agents. This application note provides a detailed protocol for assessing the efficacy of TP-472, a potent and selective inhibitor of bromodomain-containing proteins 7 and 9 (BRD7/9), on the clonogenic survival of cancer cells. TP-472 has been identified as a strong inhibitor of melanoma cell growth in both short- and long-term survival assays.[1][2] Its mechanism of action involves the downregulation of extracellular matrix (ECM)-mediated oncogenic signaling and the induction of apoptosis.[1][2][3] These protocols are designed to be a comprehensive guide for researchers investigating the anti-cancer properties of TP-472 and similar targeted therapies.

Principle of the Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony of at least 50 cells. The survival fraction, a key parameter derived from this assay, is the ratio of the plating efficiency of treated cells to that of untreated control cells. This provides a quantitative measure of the cytotoxic or cytostatic effects of the treatment.

Data Presentation

The following tables represent illustrative data from a clonogenic survival assay with TP-472 treatment on a hypothetical cancer cell line. These tables are structured for clear comparison of the dose-dependent effects of the compound.

Table 1: Raw Data from Clonogenic Assay

| Treatment Group | TP-472 Concentration (µM) | Replicate 1 (Colonies Counted) | Replicate 2 (Colonies Counted) | Replicate 3 (Colonies Counted) | Average Colonies |

| Vehicle Control | 0 | 185 | 192 | 188 | 188.3 |

| TP-472 | 0.1 | 152 | 145 | 158 | 151.7 |

| TP-472 | 0.5 | 98 | 105 | 95 | 99.3 |

| TP-472 | 1.0 | 55 | 62 | 58 | 58.3 |

| TP-472 | 2.5 | 21 | 28 | 24 | 24.3 |

| TP-472 | 5.0 | 8 | 12 | 10 | 10.0 |

Note: The number of cells seeded per well for this illustrative experiment was 200.

Table 2: Calculated Plating Efficiency and Survival Fraction

| TP-472 Concentration (µM) | Average Colonies | Plating Efficiency (PE) % | Survival Fraction (SF) |

| 0 | 188.3 | 94.15 | 1.000 |

| 0.1 | 151.7 | 75.85 | 0.806 |

| 0.5 | 99.3 | 49.65 | 0.527 |

| 1.0 | 58.3 | 29.15 | 0.310 |

| 2.5 | 24.3 | 12.15 | 0.129 |

| 5.0 | 10.0 | 5.00 | 0.053 |

Formulas:

-

Plating Efficiency (PE): (Average number of colonies formed / Number of cells seeded) x 100

-

Survival Fraction (SF): (PE of treated cells / PE of control cells)

Experimental Protocols

This section provides a detailed methodology for performing a clonogenic survival assay with TP-472.

Materials and Reagents

-

Cancer cell line of interest (e.g., A375 melanoma cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

TP-472 (stock solution prepared in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

6-well cell culture plates

-

Cell counting device (e.g., hemocytometer or automated cell counter)

-

Fixation solution: 10% Methanol, 10% Acetic Acid in water

-

Staining solution: 0.5% Crystal Violet in methanol

-

Incubator (37°C, 5% CO2)

Experimental Workflow

Caption: Workflow for the clonogenic survival assay with TP-472 treatment.

Detailed Step-by-Step Protocol